n-Fmoc-4-(3-pyridinyl)-d-phenylalanine
Description
Overview of Non-Canonical Amino Acids (ncAAs) in Peptide and Protein Engineering
The repertoire of proteinogenic amino acids, limited to the 20 canonical structures encoded by the universal genetic code, has been vastly expanded through the synthesis and incorporation of non-canonical amino acids (ncAAs). nih.gov These synthetic building blocks offer a diverse range of chemical functionalities not found in nature, enabling the precise tuning of peptide and protein properties. The introduction of ncAAs can enhance stability, modulate biological activity, and introduce novel functionalities for specific applications in medicine and biotechnology. nih.gov Methods for incorporating ncAAs into proteins have rapidly advanced, allowing for both residue-specific and site-specific insertions, which provides powerful tools for redesigning natural proteins and creating artificial protein-like macromolecules from scratch. nih.gov
The use of ncAAs allows for the global modification of protein properties, leading to the creation of novel proteins and materials with a wide array of tailored characteristics. This has significant implications for various fields, including bio-orthogonal chemistry, fluorescence labeling, and enzyme engineering.
The Role of N-Fmoc-4-(3-pyridinyl)-D-phenylalanine in the Design of Advanced Biomolecules
This compound is a synthetic amino acid derivative that combines three key features: the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, a D-chiral configuration, and a pyridinyl-functionalized phenylalanine side chain. Each of these components imparts specific and valuable properties for the design of advanced biomolecules.
The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that builds peptides one amino acid at a time on a solid support. The Fmoc group protects the amino terminus of the amino acid, preventing unwanted side reactions during the coupling of the next amino acid in the sequence. Its key advantage lies in its lability under mild basic conditions, typically with piperidine (B6355638), which does not affect the acid-labile side-chain protecting groups or the linkage of the peptide to the resin. This orthogonality is crucial for the efficient synthesis of complex peptides. mdpi.com
The D-configuration of the alpha-carbon is of particular importance in the design of therapeutic peptides. Peptides composed of the natural L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. The incorporation of D-amino acids renders the peptide bonds in their vicinity resistant to cleavage by most endogenous proteases, thereby significantly increasing the peptide's in vivo half-life and bioavailability. lifetein.com While enhancing stability, the introduction of a D-amino acid can also induce specific conformational changes in the peptide backbone, which can be exploited to fine-tune its binding affinity and selectivity for its biological target. nih.gov
The 4-(3-pyridinyl)phenylalanine side chain introduces a unique aromatic and basic moiety. The pyridine (B92270) ring can participate in various non-covalent interactions, including hydrogen bonding, pi-pi stacking, and cation-pi interactions, which can be critical for molecular recognition and binding to biological targets. Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or be protonated at physiological pH, introducing a positive charge that can influence solubility and electrostatic interactions with target proteins. The incorporation of pyridylalanine derivatives has been shown to enhance the aqueous solubility of peptides and can serve as a site for chemoselective modifications.
| Feature of this compound | Significance in Biomolecule Design |
| N-Fmoc Protecting Group | Enables efficient and controlled step-wise addition of the amino acid during solid-phase peptide synthesis. |
| D-Amino Acid Configuration | Confers resistance to enzymatic degradation, increasing the peptide's stability and in vivo half-life. Can also induce specific peptide conformations. |
| 4-(3-pyridinyl)phenylalanine Side Chain | Introduces a unique aromatic and basic functional group for diverse molecular interactions and can improve solubility and allow for specific chemical modifications. |
Historical Context and Evolution of Phenylalanine Derivatives in Peptide Chemistry
Phenylalanine, with its simple yet versatile phenyl side chain, has long been a target for chemical modification to create novel amino acid building blocks. Early derivatives focused on substitutions on the phenyl ring, such as halogenation or nitration, to probe structure-activity relationships in peptides. The development of synthetic methodologies to create these derivatives has been closely linked to the advancement of peptide chemistry itself.
In recent decades, the focus has shifted towards creating phenylalanine derivatives with more complex functionalities to serve specific purposes in chemical biology and drug discovery. This includes the incorporation of photo-cross-linkers, fluorescent probes, and metal-chelating moieties. The synthesis of phenylalanine analogues containing heterocyclic rings, such as pyridine, has gained significant attention due to the unique electronic and hydrogen-bonding properties these rings impart. These derivatives have found applications in areas ranging from the development of novel enzyme inhibitors to the creation of materials with unique self-assembling properties. The evolution of these synthetic strategies continues to expand the toolbox available to peptide chemists, enabling the creation of increasingly sophisticated and functional biomolecules.
Structure
3D Structure
Properties
Molecular Formula |
C29H24N2O4 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-pyridin-3-ylphenyl)propanoic acid |
InChI |
InChI=1S/C29H24N2O4/c32-28(33)27(16-19-11-13-20(14-12-19)21-6-5-15-30-17-21)31-29(34)35-18-26-24-9-3-1-7-22(24)23-8-2-4-10-25(23)26/h1-15,17,26-27H,16,18H2,(H,31,34)(H,32,33) |
InChI Key |
DZGDZWAEMSASLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CN=CC=C5)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for N Fmoc 4 3 Pyridinyl D Phenylalanine and Its Analogs
Precursor Synthesis and Stereoselective Formation of the D-Phenylalanine Scaffold
The creation of the core 4-(3-pyridinyl)-D-phenylalanine structure is the foundational challenge in the synthesis of the final N-protected product. This process requires precise control over stereochemistry to selectively obtain the desired D-enantiomer. Methodologies often involve either the resolution of a racemic mixture or an asymmetric synthesis.
Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes to produce enantiomerically pure compounds. One effective strategy involves the enzymatic resolution of racemic N-protected pyridylalanine derivatives. researchgate.net For instance, the enzyme α-chymotrypsin (α-CT) can selectively hydrolyze the methyl ester of the L-enantiomer of an N-Fmoc protected racemic pyridylalanine, leaving the desired N-Fmoc-D-amino ester untouched. researchgate.net This method yields both enantiomers with high optical purity (ee >98%). researchgate.net The separation of the resulting D-amino ester from the L-amino acid is typically achieved through extraction or preparative HPLC. researchgate.net
Another powerful chemoenzymatic approach utilizes phenylalanine ammonia (B1221849) lyases (PALs) for the asymmetric synthesis of D-phenylalanine derivatives. nih.govresearchgate.net This method starts from inexpensive cinnamic acid precursors. By coupling the PAL-catalyzed amination with a chemoenzymatic deracemization process, which involves stereoselective oxidation and non-selective reduction, substituted D-phenylalanines can be synthesized in high yield and with excellent optical purity. nih.gov Researchers have also developed high-throughput screening methods to identify PAL variants with enhanced activity and selectivity for the formation of non-natural D-phenylalanines. nih.govresearchgate.net
| Enzyme | Strategy | Substrate | Product | Reported Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| α-Chymotrypsin (α-CT) | Kinetic Resolution | N-Fmoc-(rac)-3-pyridylalanine methyl ester | N-Fmoc-(D)-3-pyridylalanine methyl ester | >98% | researchgate.net |
| α-Chymotrypsin (α-CT) | Kinetic Resolution | N-Fmoc-(rac)-4-pyridylalanine methyl ester | N-Fmoc-(D)-4-pyridylalanine methyl ester | >98% | researchgate.net |
| Phenylalanine Ammonia Lyase (PAL) | Asymmetric Synthesis & Deracemization | Substituted Cinnamic Acids | Substituted D-Phenylalanines | High ee | nih.govresearchgate.net |
| Subtilisin (Carlsberg) | Kinetic Resolution | N-Cbz-(DL)-p-fluorophenylalanine ester | N-Cbz-(L)-p-fluorophenylalanine | High ee | nih.gov |
Hydrazine alkylation presents an alternative pathway for constructing the backbone of aromatic amino acid precursors, particularly for aza-amino acids where the α-carbon is replaced by a nitrogen atom. kirj.eeresearchgate.net This synthetic route avoids the use of hydrogen gas and expensive hydrogenation catalysts often required in other methods. kirj.ee The strategy typically involves the alkylation of a monoprotected hydrazine, such as Boc-hydrazine or Z-hydrazine, with a suitable aromatic halide. kirj.eeresearchgate.net
The reaction conditions, including the choice of solvent and base, are critical for optimizing the yield of the monoalkylated product. kirj.ee For example, studies on the synthesis of aza-phenylalanine precursors have shown that using acetonitrile (B52724) (ACN) as a solvent and a non-nucleophilic base like 2,4,6-trimethylpyridine (B116444) can lead to yields in the range of 34–61%. kirj.eeresearchgate.net While this method is primarily documented for aza-amino acids, the principles of using protected hydrazines as nucleophiles for C-N bond formation are relevant to the broader synthesis of complex amino acid precursors. psu.edu
| Hydrazine Derivative | Alkylating Agent | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Boc-NHNH₂ | Benzyl (B1604629) bromide | 2,4,6-trimethylpyridine | Acetonitrile (ACN) | 40% | researchgate.net |
| Z-NHNH₂ | Benzyl bromide | 2,4,6-trimethylpyridine | Acetonitrile (ACN) | 34% | researchgate.net |
| Fmoc-NHNH₂ | Benzyl bromide | 2,4,6-trimethylpyridine | Acetonitrile (ACN) | 61% | kirj.ee |
Achieving high stereochemical purity is paramount in the synthesis of single-enantiomer amino acids. In chemoenzymatic routes, optimization focuses on selecting or engineering an enzyme with high stereoselectivity for the target substrate. nih.govnih.govresearchgate.net For PAL-based syntheses, this has led to the development of enzyme variants with enhanced preference for producing D-amino acids. nih.govresearchgate.net
In traditional chemical syntheses, such as those involving asymmetric hydrogenation of prochiral precursors like α-amidocinnamic acids, the choice of chiral catalyst is crucial. nih.govbeilstein-journals.org The optimization of reaction parameters—including temperature, pressure, solvent, and substrate-to-catalyst ratio—is essential to maximize the enantiomeric excess (ee) of the final product. researchgate.net For instance, in alkylation reactions, lowering the temperature can sometimes improve selectivity and yield by minimizing side reactions. researchgate.net The verification of stereochemical purity is often conducted using chiral HPLC analysis or by synthesizing and comparing with isotope-labeled standards. rsc.orgnih.gov The stereochemistry of the amino acid can significantly influence the macroscopic properties of peptides, underscoring the importance of rigorous stereochemical control. mdpi.com
Fmoc Protection Strategies for N-Fmoc-4-(3-pyridinyl)-D-phenylalanine Synthesis
Once the 4-(3-pyridinyl)-D-phenylalanine core has been synthesized with the correct stereochemistry, the final step is the protection of the α-amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This is a standard procedure in solid-phase peptide synthesis (SPPS). altabioscience.com
The N-α-Fmoc protecting group is favored in modern peptide synthesis due to its base lability, which allows for mild deprotection conditions (typically with piperidine) that are orthogonal to the acid-labile side-chain protecting groups. peptide.comnih.gov This orthogonality is a key advantage over the older Boc/Bzl protection strategy, which required repeated treatments with acid. altabioscience.comnih.gov
The introduction of the Fmoc group is typically achieved by reacting the amino acid with an Fmoc-reagent such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). rsc.orgnih.gov The reaction is generally performed in the presence of a base. Recent advancements have focused on developing more environmentally friendly protocols. For example, efficient and chemoselective Fmoc protection of various amines and amino acids has been demonstrated in aqueous media without the need for a catalyst, yielding excellent results. rsc.orgresearchgate.net It is important to note that the use of Fmoc-OSu can sometimes lead to the formation of Fmoc-β-Ala-OH as a side product, which may require careful purification to remove. nih.gov
| Substrate Type | Fmoc Reagent | Solvent System | Conditions | Yield Range | Reference |
|---|---|---|---|---|---|
| Aromatic/Aliphatic Amines | Fmoc-Cl | Water | 60 °C, Catalyst-free | 80-98% | rsc.orgresearchgate.net |
| Amino Acids | Fmoc-Cl | Water:Ethanol (3:1) | 60 °C, Catalyst-free | 85-95% | rsc.orgresearchgate.net |
| Amino Acids | Fmoc-benzotriazole | Aqueous Dioxane | Room Temp, Triethylamine | Very Good | organic-chemistry.org |
A cornerstone of Fmoc-based peptide synthesis is the use of an orthogonal protection scheme, where side-chain protecting groups are stable during the base-mediated cleavage of the N-α-Fmoc group but are readily removed during the final acidolytic cleavage from the resin (e.g., with trifluoroacetic acid, TFA). peptide.comiris-biotech.de Common acid-labile side-chain protecting groups include tert-butyl (tBu) for aspartic acid, glutamic acid, and tyrosine, and trityl (Trt) for cysteine and histidine. nih.govnih.gov
Solution-Phase Synthesis Approaches for this compound
The principal solution-phase strategy for synthesizing this compound involves the formation of a carbon-carbon bond between the phenyl ring of a D-phenylalanine precursor and a pyridine (B92270) ring. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for this purpose, valued for its mild reaction conditions and tolerance of a wide array of functional groups. acs.orgnih.govyoutube.com
The synthesis typically begins with a suitably protected and functionalized D-phenylalanine derivative. A common and effective starting material is N-Fmoc-4-iodo-D-phenylalanine, which can be prepared from D-phenylalanine through iodination followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine. The iodine atom at the 4-position of the phenyl ring serves as an excellent handle for the palladium-catalyzed cross-coupling reaction. nih.govsigmaaldrich.com
The key synthetic step is the Suzuki-Miyaura coupling of N-Fmoc-4-iodo-D-phenylalanine with 3-pyridinylboronic acid. nih.gov This reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step of the catalytic cycle. youtube.comyoutube.com
The general reaction scheme is as follows:
Starting Materials : N-Fmoc-4-iodo-D-phenylalanine and 3-pyridinylboronic acid.
Catalyst : A palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium source like Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] and a phosphine (B1218219) ligand is used. nih.gov
Base : An inorganic base, typically potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is required. nih.gov
Solvent : The reaction is usually carried out in a mixture of an organic solvent and water, such as 1,4-dioxane/water or tetrahydrofuran (B95107) (THF)/water. nih.gov
The mixture is heated, often under an inert atmosphere (e.g., argon or nitrogen), to drive the reaction to completion. After the reaction, a standard aqueous workup followed by purification, typically using flash column chromatography, is performed to isolate the final product, this compound. This synthetic approach is highly versatile and can be used to create a wide range of analogs by substituting 3-pyridinylboronic acid with other aryl or heteroaryl boronic acids. acs.org
Analytical Characterization of Synthetic Intermediates and Final Products
Rigorous analytical characterization is crucial to confirm the identity, structure, and purity of the synthetic intermediates and the final this compound product. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Characterization of Intermediates: For a key intermediate like N-Fmoc-4-iodo-D-phenylalanine , the following analyses are standard:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to verify the structure, confirming the presence of the Fmoc group, the phenylalanine backbone, and the iodine substitution pattern on the phenyl ring. sigmaaldrich.comchemicalbook.com
Mass Spectrometry (MS) : This technique confirms the correct molecular weight of the intermediate (C₂₄H₂₀INO₄, MW: 513.32 g/mol ). sigmaaldrich.com
Characterization of this compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the primary tool for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the protons of the Fmoc group, the α- and β-protons of the amino acid backbone, and a complex set of signals in the aromatic region corresponding to the protons of both the disubstituted phenyl ring and the pyridinyl ring. nih.govchemicalbook.com ¹³C NMR provides complementary data on the carbon skeleton.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the product, which has a molecular formula of C₂₉H₂₄N₂O₄. achemblock.comchemicalbook.com The expected monoisotopic mass is approximately 464.17 g/mol .
High-Performance Liquid Chromatography (HPLC) : HPLC is used to assess the purity of the final compound. To confirm the enantiomeric integrity of the D-amino acid and ensure that no racemization occurred during synthesis, chiral HPLC analysis is performed. acs.org
Below are tables summarizing the expected analytical data for the final product.
Table 1: Key Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₉H₂₄N₂O₄ | achemblock.comchemicalbook.com |
| Molecular Weight | 464.51 g/mol | achemblock.comchemicalbook.com |
| IUPAC Name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(pyridin-3-yl)phenyl)propanoic acid | achemblock.com |
Table 2: Representative Analytical Data for this compound
| Analytical Technique | Expected Result |
|---|---|
| ¹H NMR | Signals corresponding to Fmoc group (~7.3-7.9 ppm), pyridinyl protons (~7.5-8.8 ppm), phenyl protons (~7.3-7.7 ppm), and amino acid backbone protons (~3.1-4.7 ppm). |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ ion at m/z ≈ 465.18 |
| HPLC | Single major peak indicating high purity (>95%). |
| Chiral HPLC | Confirmation of high enantiomeric excess for the D-enantiomer. |
Solid Phase Peptide Synthesis Spps Utilizing N Fmoc 4 3 Pyridinyl D Phenylalanine
Integration of N-Fmoc-4-(3-pyridinyl)-D-phenylalanine into Fmoc-Based SPPS Protocols
The successful incorporation of this compound into a growing peptide chain hinges on the careful optimization of each step in the SPPS cycle. The bulky and aromatic nature of the side chain influences everything from the initial anchoring to the solid support to the efficiency of subsequent coupling and deprotection reactions.
Resin Selection and Loading Strategies
The choice of solid support is a foundational decision in SPPS. When the unnatural amino acid is the C-terminal residue, the selection of the resin and the method of loading are critical to prevent side reactions and ensure high yield and purity.
For the synthesis of peptide acids, Wang resin is a common choice; however, its use can be problematic for sterically hindered or sensitive amino acids. merckmillipore.compeptide.com The loading of the first amino acid onto Wang resin, typically using methods like DCC/DMAP, can lead to significant racemization, a major concern for a chiral molecule like this compound. iris-biotech.de
A superior alternative for such sensitive residues is the 2-chlorotrityl chloride (2-CTC) resin. merckmillipore.comsigmaaldrich.com Key advantages include:
Racemization-free loading: The amino acid can be loaded onto the resin without prior activation of its carboxylic acid group, thus avoiding the primary mechanism of racemization. sigmaaldrich.com
Suppression of side reactions: The steric bulk of the trityl linker helps to prevent diketopiperazine formation, a common side reaction that cleaves the first two amino acids from the resin during Fmoc deprotection of the second residue. merckmillipore.comiris-biotech.de This is particularly relevant for sequences with proline or glycine (B1666218) at the second position but is a good preventative measure for any peptide.
Mild cleavage conditions: The finished peptide can be cleaved from 2-CTC resin under very mild acidic conditions, which preserves acid-sensitive functionalities elsewhere in the peptide. merckmillipore.com
Loading onto 2-CTC resin is typically achieved by dissolving the Fmoc-amino acid in a solvent like dichloromethane (B109758) (DCM) and adding a hindered base such as diisopropylethylamine (DIPEA) before mixing with the resin. Any remaining active sites on the resin are then capped, often with a methanol/DIPEA solution, to prevent the formation of deletion sequences.
| Resin Type | Primary Use | Advantages for this compound | Disadvantages |
|---|---|---|---|
| Wang Resin | Peptide Acids | Cost-effective and widely used. | High risk of racemization during loading; susceptibility to diketopiperazine formation. merckmillipore.comiris-biotech.deiris-biotech.de |
| 2-Chlorotrityl (2-CTC) Resin | Peptide Acids & Protected Fragments | Loading is free from racemization; steric hindrance of the linker minimizes side reactions; allows for mild cleavage conditions. merckmillipore.comsigmaaldrich.com | Higher cost compared to Wang resin. |
| Rink Amide Resin | Peptide Amides | Not suitable for this specific compound if a C-terminal acid is desired, but the standard for C-terminal amides. | Cleavage yields a peptide amide, not a peptide acid. sigmaaldrich.com |
Coupling Reagent Selection and Reaction Optimization for Efficiency and Purity
The steric hindrance introduced by the 4-(3-pyridinyl)phenyl group can make the formation of peptide bonds challenging. cem.com The incoming this compound or the N-terminal of a resin-bound 4-(3-pyridinyl)-D-phenylalanine residue can be less accessible, leading to slow or incomplete coupling reactions. nih.govthieme-connect.de Therefore, the selection of a highly efficient coupling reagent is paramount.
While standard carbodiimide (B86325) activators like N,N'-diisopropylcarbodiimide (DIC) with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure (Oxyma) can be effective, more potent reagents are often required for difficult couplings. nih.govresearchgate.nettu-darmstadt.de Uronium/aminium salts such as HATU, HBTU, and HCTU, or phosphonium (B103445) salts like PyBOP, are generally more effective in these situations. researchgate.nettu-darmstadt.de
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered one of the most powerful coupling reagents, particularly for hindered amino acids, due to its ability to form a highly reactive O-acylisourea intermediate with minimal risk of racemization. researchgate.nettu-darmstadt.de
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation Oxyma-based reagent reported to be highly efficient and a safer alternative to benzotriazole-based reagents like HBTU and HATU. tu-darmstadt.de
Microwave-assisted SPPS has emerged as a powerful technique to drive difficult couplings to completion by using microwave energy to heat the reaction. cem.comresearchgate.net This method can significantly reduce reaction times and improve yields for the incorporation of sterically hindered residues. cem.com
Optimization strategies include using a higher excess of the amino acid and coupling reagents (typically 3-5 equivalents), extending the coupling time, or performing a "double coupling," where the coupling step is repeated before proceeding to the next deprotection. thieme-connect.desigmaaldrich.com
| Coupling Reagent Class | Examples | Effectiveness for Hindered Couplings | Notes |
|---|---|---|---|
| Carbodiimides | DIC + Oxyma/HOBt | Moderate. May require longer reaction times or higher temperatures. | Cost-effective but can be less efficient for difficult sequences. nih.govresearchgate.net |
| Uronium/Aminium Salts | HATU, HCTU, HBTU | High to Very High. | HATU is particularly effective and helps suppress racemization. researchgate.nettu-darmstadt.de Care must be taken to avoid guanidinylation side reactions. iris-biotech.detu-darmstadt.de |
| Phosphonium Salts | PyBOP, PyAOP | High. | PyAOP and PyBOP are known to be effective for hindered amino acids like Aib. researchgate.net |
| Immonium-type Salts | COMU | Very High. | Oxyma-based reagent with high efficiency and improved safety profile. tu-darmstadt.de |
Fmoc Deprotection Procedures and Monitoring
The removal of the Nα-Fmoc protecting group is a critical step that must be quantitative to avoid the formation of deletion sequences. The standard procedure involves treating the peptide-resin with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). peptide.comaltabioscience.comspringernature.com
The deprotection reaction proceeds via a β-elimination mechanism, releasing a dibenzofulvene (DBF) molecule, which is subsequently trapped by the excess piperidine to form a stable DBF-piperidine adduct. peptide.commdpi.com For most amino acids, this reaction is complete within minutes. However, in sequences prone to aggregation, often involving hydrophobic or bulky residues, the deprotection can be slow or incomplete. peptide.comembrapa.br
Monitoring the completion of the deprotection is crucial. The most common methods include:
UV Spectrophotometry: The DBF-piperidine adduct has a strong UV absorbance around 301 nm. iris-biotech.de By collecting the deprotection solution and measuring its absorbance, one can quantify the amount of Fmoc group removed. Automated peptide synthesizers often use a flow-through UV detector to monitor the deprotection in real-time and can extend the reaction time until the absorbance returns to baseline, ensuring complete deprotection. peptide.comiris-biotech.de
Qualitative Colorimetric Tests: A small sample of the resin beads can be taken after the deprotection and washing steps to test for the presence of free primary amines. The Kaiser test (ninhydrin test) is widely used; a positive result (blue beads) indicates the presence of a free amine and thus a successful deprotection. embrapa.br
If deprotection is found to be sluggish, alternative, more potent basic reagents like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in a formulation like 2% DBU/2% piperidine in DMF. peptide.comnih.gov
Challenges and Solutions in SPPS Incorporating Sterically Hindered or Unnatural Amino Acids
The incorporation of residues like this compound introduces challenges that are common to many unnatural or sterically demanding amino acids.
Minimizing Racemization during Coupling
Racemization, the loss of stereochemical integrity at the α-carbon, is a significant risk during peptide synthesis, particularly during the activation of the amino acid for coupling. nih.govslideshare.net The pyridinyl-containing side chain does not inherently protect against racemization to the extent that some other side chains do. The primary mechanism involves the formation of a planar 5(4H)-oxazolone (azlactone) intermediate, from which the α-proton can be easily abstracted by a base. slideshare.net
Strategies to minimize racemization include:
Use of Additives: The addition of reagents like HOBt or, more effectively, its more acidic analogue HOAt (1-hydroxy-7-azabenzotriazole) or Oxyma to the coupling mixture can suppress oxazolone (B7731731) formation and thus reduce racemization. nih.govresearchgate.net
Choice of Coupling Reagent: Uronium/aminium reagents like HATU are generally preferred over carbodiimides for sensitive residues as they promote rapid conversion to the active ester with a lower risk of racemization. researchgate.nettu-darmstadt.de
Base Selection: The use of a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine is crucial. nih.gov The amount of base should be carefully controlled, as excess base significantly increases the rate of racemization.
Pre-activation Time and Temperature: Minimizing the time the amino acid spends in its activated state before coupling (pre-activation time) is critical. nih.gov Lowering the coupling temperature can also significantly reduce the extent of racemization, a strategy often employed in microwave-assisted SPPS. nih.govresearchgate.net
Addressing Incomplete Reactions and Side Product Formation
The primary challenge with a bulky residue is ensuring reactions go to completion. thieme-connect.de Incomplete coupling leads to deletion sequences, where the final product is missing one or more amino acids, which can be very difficult to separate from the target peptide.
Solutions for Incomplete Coupling:
Recoupling: As mentioned, repeating the coupling step is a common and effective strategy. nih.gov
Capping: If a coupling reaction is known to be difficult and may not reach completion, a capping step can be introduced. After the initial coupling attempt, the resin is treated with a highly reactive acylating agent, such as acetic anhydride. This permanently blocks any unreacted N-terminal amines, preventing them from reacting in subsequent cycles. The resulting acetyl-capped failure sequence is typically easier to separate from the desired full-length peptide during purification. iris-biotech.de
Solvent Choice: In cases of on-resin aggregation, which can hinder reactions, switching to more effective "magic mixtures" or chaotropic solvents that can disrupt secondary structures may be beneficial. nih.gov
Potential Side Products: Beyond deletion sequences, other side products can form. For instance, if using uronium/aminium coupling reagents like HBTU or HCTU with an excess of reagent and base, a small amount of the free N-terminal amine can be irreversibly capped by forming a guanidinium (B1211019) group. iris-biotech.detu-darmstadt.de This is avoided by ensuring the amino acid is activated in the presence of the base before it is added to the resin (pre-activation) or by using phosphonium-based reagents like PyBOP. iris-biotech.de While the pyridinyl nitrogen is generally not as reactive as the imidazole (B134444) nitrogens in histidine, its potential to interfere with reactions or require side-chain protection in specific contexts should be considered, though it is often left unprotected in standard Fmoc-SPPS.
Cleavage and Purification Strategies for Peptides Containing this compound
The successful synthesis of a peptide culminates in its cleavage from the solid support and the removal of all protecting groups, followed by purification to isolate the target molecule from a mixture of by-products. The incorporation of a non-standard amino acid like this compound necessitates careful consideration of these final steps to ensure the integrity of the peptide and achieve high purity.
Cleavage from the Solid Support
The final step of Solid-Phase Peptide Synthesis (SPPS) is the cleavage of the synthesized peptide from the resin and the simultaneous removal of the side-chain protecting groups. This is typically accomplished in a single step using a strong acid, most commonly Trifluoroacetic acid (TFA). iris-biotech.de During this acidic treatment, reactive cationic species are generated from the cleavage of protecting groups (e.g., tert-butyl cations) and potentially from the linker attached to the resin. iris-biotech.de These electrophilic species can attack electron-rich amino acid side chains, such as those found in tryptophan, methionine, cysteine, and tyrosine, leading to undesired modifications. iris-biotech.de
The pyridine (B92270) ring in 4-(3-pyridinyl)-D-phenylalanine, being an aromatic system, is also susceptible to such side reactions. Therefore, the cleavage cocktail—a mixture of TFA and various scavengers—must be carefully formulated to trap these reactive carbocations and prevent modification of the peptide. wpmucdn.com
The selection of a cleavage cocktail is dictated by the amino acid composition of the peptide. thermofisher.com A standard mixture for many peptides consists of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). iris-biotech.de Water and TIS act as effective scavengers for the tert-butyl cations. wpmucdn.com For peptides containing sensitive residues, more complex cocktails are employed. The presence of the pyridinyl group, alongside other sensitive amino acids, may require specific scavenger combinations to ensure the peptide's integrity. Common scavengers include phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT), which protect against various side reactions. iris-biotech.dewpmucdn.compeptide.com For instance, Reagent K, containing TFA, phenol, water, thioanisole, and EDT, is a robust mixture often used for peptides with a combination of sensitive residues. peptide.com
The cleavage process involves treating the peptide-resin with the freshly prepared cocktail for a period typically ranging from 1 to 4 hours at room temperature. thermofisher.comresearchgate.net Following cleavage, the crude peptide is precipitated from the TFA solution by the addition of a cold organic solvent, usually diethyl ether or methyl tert-butyl ether, collected by centrifugation or filtration, and washed to remove residual scavengers. peptide.comthermofisher.com
Table 1: Common Cleavage Cocktails for Fmoc-SPPS
| Reagent Name | Composition | Application Notes |
| Standard | 95% TFA, 2.5% H₂O, 2.5% TIS | Suitable for a broad range of peptides not containing sensitive residues like Cys, Met, or Trp. iris-biotech.de |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | A low-odor option effective for scavenging trityl groups, but does not adequately protect Met from oxidation. iris-biotech.depeptide.com |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A general, all-purpose cleavage mixture effective for peptides containing Cys, Met, Trp, or Tyr. wpmucdn.compeptide.com |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Recommended for peptides with multiple Arginine(Pbf) residues and helps minimize side reactions with Trp. iris-biotech.dewpmucdn.com |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% DMS, 1.5% Ammonium Iodide | Specifically designed to prevent the oxidation of Methionine residues. iris-biotech.depeptide.com |
Purification Strategies
After cleavage and precipitation, the crude peptide product is a heterogeneous mixture containing the desired full-length peptide along with various impurities. These impurities can include truncated sequences (deletion peptides), incompletely deprotected peptides, and by-products formed from the reaction of scavengers with cleaved protecting groups. bachem.com Therefore, a robust purification step is essential to isolate the target peptide.
The most powerful and widely used technique for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.comnih.govknauer.net This method separates molecules based on their hydrophobicity. bachem.com The crude peptide mixture is dissolved and injected onto a column packed with a nonpolar stationary phase, typically silica (B1680970) chemically modified with C18 alkyl chains. bachem.com
The purification process utilizes a mobile phase consisting of a polar solvent (Solvent A), which is usually water, and a less polar organic solvent (Solvent B), most commonly acetonitrile (B52724). peptide.com Both solvents are typically acidified with a small amount of an ion-pairing agent, such as 0.1% TFA, which improves peak shape and resolution. peptide.com A gradient elution is performed, where the percentage of the organic solvent (Solvent B) is gradually increased over time. peptide.com This causes molecules to elute from the column in order of increasing hydrophobicity; more polar impurities elute first, followed by the target peptide, and finally, more hydrophobic impurities. bachem.com
The presence of the 4-(3-pyridinyl)-D-phenylalanine residue, which is both aromatic and hydrophilic, can influence the peptide's retention time on the RP-HPLC column. nih.gov The purification method must be optimized by adjusting the gradient slope and flow rate to achieve a clear separation of the target peptide from closely eluting impurities. peptide.com Fractions are collected as they elute from the column and are analyzed for purity, often by analytical HPLC. peptide.com Those fractions containing the peptide at the desired purity are pooled and lyophilized (freeze-dried) to yield the final product as a white, fluffy powder. bachem.compeptide.com
While RP-HPLC is the standard, other chromatographic techniques can be employed, sometimes in combination, for particularly challenging purifications. These orthogonal methods separate peptides based on properties other than hydrophobicity, such as charge or size. nih.govgyrosproteintechnologies.com
Table 2: Overview of Peptide Purification Techniques
| Purification Method | Principle of Separation | Primary Application |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | The standard and most common method for purifying synthetic peptides of all types. bachem.comnih.gov |
| Ion-Exchange Chromatography (IEX) | Net Charge | Useful for separating peptides that differ in their overall charge at a given pH. Can be used as an orthogonal step to RP-HPLC. nih.govnih.gov |
| Size-Exclusion Chromatography (SEC) | Molecular Size (Hydrodynamic Radius) | Used to separate peptides based on size, often for removing very large or very small impurities or for buffer exchange. nih.govnih.gov |
| Solid-Phase Extraction (SPE) | Hydrophobicity | A rapid, lower-resolution method used for sample clean-up, desalting, or semi-preparative purification before a final high-resolution step. nih.gov |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polarity / Hydrophilicity | An alternative to RP-HPLC, particularly effective for very polar or hydrophilic peptides that show poor retention in reversed-phase systems. nih.gov |
N Fmoc 4 3 Pyridinyl D Phenylalanine As a Building Block for Peptide Mimetics and Analogs
Design Principles for Peptide Mimetics Incorporating Unnatural Amino Acids
The design of peptide mimetics is a strategic process aimed at developing compounds that mimic natural peptides but possess improved drug-like properties. nih.gov A primary goal is to overcome the disadvantages of natural peptides, which include susceptibility to enzymatic degradation, poor cell permeability, and rapid clearance from the body. nih.gov The incorporation of unnatural amino acids, such as 4-(3-pyridinyl)-D-phenylalanine, is a cornerstone of this design process. cpcscientific.com
Key design principles involving unnatural amino acids include:
Enhancing Proteolytic Stability: Natural peptides are composed of L-amino acids and are easily broken down by proteases. Introducing unnatural amino acids, especially those with D-stereochemistry, creates peptide bonds that are not recognized by these enzymes, significantly increasing the peptide's half-life in the body. nih.govamericanpeptidesociety.org
Imposing Conformational Constraints: Natural peptides are often highly flexible, which can lead to a high entropic cost upon binding to a receptor, thereby reducing affinity. nih.gov Unnatural amino acids can introduce rigidity into the peptide backbone, locking it into a specific, biologically active conformation. cpcscientific.comnih.govnih.gov This pre-organization can lead to enhanced binding potency and specificity. nih.gov
Modifying Physicochemical Properties: The introduction of novel functional groups, like the pyridine (B92270) ring in 4-(3-pyridinyl)-D-phenylalanine, can alter properties such as solubility, lipophilicity, and hydrogen bonding capacity. The nitrogen atom in the pyridine ring, for instance, can act as a hydrogen bond acceptor or a coordination site for metal ions, potentially influencing receptor interactions.
Exploring Novel Chemical Space: Unnatural amino acids provide access to a vast chemical landscape beyond the 20 proteinogenic amino acids, allowing for the creation of diverse molecular scaffolds and the introduction of unique side-chain functionalities to optimize biological activity. cpcscientific.comnih.gov
The overarching strategy is often to identify the minimal peptide sequence responsible for biological activity and then systematically replace its amino acids with unnatural variants to build a more robust and effective peptidomimetic. upc.edu
Conformational Constraints Imparted by Pyridinylphenylalanine Residues
The aromatic nature of both the phenyl and pyridinyl rings facilitates π-π stacking interactions. These non-bonded interactions, either with other aromatic residues in the peptide sequence or with aromatic moieties at the receptor binding site, can further stabilize specific conformations and play a crucial role in molecular recognition. researchgate.net The orientation of these interactions helps to order and provide directionality to the self-assembly of peptide structures. researchgate.net
| Property | Flexible (Natural) Peptide | Constrained (Mimetic) Peptide | Rationale for Change |
|---|---|---|---|
| Binding Affinity | Lower (High Entropic Cost) | Potentially Higher | Pre-organization of the bioactive conformation reduces the entropy loss upon binding. nih.gov |
| Receptor Specificity | May bind multiple receptors | Potentially Higher | A rigid structure fits more precisely into a specific target's binding site. nih.gov |
| Enzymatic Stability | Low | High | Constrained structures, especially with D-amino acids, are poor substrates for proteases. nih.govnih.gov |
| Conformational States | Many | Few | Bulky side chains and intramolecular interactions limit rotational freedom. nih.govnih.gov |
Development of Molecular Scaffolds for Enhanced Biological Activity
N-Fmoc-4-(3-pyridinyl)-D-phenylalanine is a valuable component in the construction of robust molecular scaffolds designed to present key pharmacophoric elements in a precise spatial arrangement. cpcscientific.com The development of such scaffolds is a sophisticated approach in drug design that moves beyond simple linear peptide sequences.
The pyridinylphenylalanine residue can act as a key anchor point within a larger, often cyclic or complex branched, structure. For example, it can be incorporated into β-hairpin mimetics, where the D-amino acid helps to nucleate a reverse turn, a common secondary structure motif. researchgate.net The tight turn-inducing properties of D-amino acids can be exploited to build predefined hairpin scaffolds which are then used to study tertiary interactions. researchgate.net
Furthermore, the pyridine nitrogen provides a site for chemical modification, allowing the attachment of other molecules or the formation of intramolecular cyclizations, creating constrained cyclic peptides. nih.gov These strategies aim to produce analogs with localized conformational constraints, which can exhibit improved affinities by reducing the entropic cost of receptor binding. upc.edu The use of unnatural amino acids is critical in creating these diverse combinatorial libraries and scaffolds. cpcscientific.com
Research into peptides containing phenylalanine has shown that the presence of aromatic residues can be a driving force for self-assembly into highly organized nanostructures, such as fibrils and nanotubes. researchgate.netnih.gov This property, influenced by π-stacking interactions, can be harnessed to develop novel biomaterials or drug delivery systems. researchgate.net The specific stereochemistry and aromatic nature of 4-(3-pyridinyl)-D-phenylalanine can be used to control these self-assembly processes.
Influence of D-Stereochemistry on Peptide Mimetic Structure and Activity
The use of the D-stereoisomer of an amino acid, as in this compound, has profound effects on the resulting peptide mimetic's structure and function. mdpi.com While L- and D-enantiomers have identical chemical properties in an achiral environment, their introduction into a chiral structure like a peptide leads to dramatically different outcomes. mdpi.commdpi.com
Structural Influence:
Backbone Conformation: Introducing a D-amino acid into a sequence of L-amino acids can break or distort standard secondary structures like α-helices and β-sheets. nih.gov It can induce kinks or unique turn structures, fundamentally altering the peptide's three-dimensional fold. nih.gov The allowed regions in a Ramachandran plot for a D-amino acid are different from those for an L-amino acid, forcing the peptide backbone into distinct conformations. researchgate.net
Chirality-Dependent Interactions: The spatial orientation of the side chain is mirrored. This inversion affects how the residue interacts with neighboring amino acids and with the chiral environment of a biological receptor. nih.gov
Activity and Stability Influence:
Proteolytic Resistance: This is the most significant advantage. Proteases, the enzymes that degrade proteins and peptides, are highly stereospecific and evolved to recognize L-amino acid sequences. Peptides containing D-amino acids are resistant to cleavage, which dramatically increases their stability and biological half-life. nih.govamericanpeptidesociety.org
Altered Biological Activity: The change in conformation and side-chain orientation can lead to altered biological activity. In some cases, a D-amino acid substitution can enhance receptor binding and potency, sometimes by orders of magnitude. nih.gov In other instances, it may reduce or abolish activity if the L-conformation was essential for binding. nih.gov This makes D-amino acid substitution a powerful tool for structure-activity relationship (SAR) studies. nih.gov
Improved Selectivity: By tailoring the peptide's shape, D-amino acid incorporation can increase its selectivity for a specific receptor subtype, which can help minimize off-target effects. nih.gov
Applications of N Fmoc 4 3 Pyridinyl D Phenylalanine in Biologically Active Peptide Design
Engineering Peptides with Enhanced Proteolytic Stability and Pharmacokinetic Profiles
A significant hurdle in the development of peptide-based therapeutics is their susceptibility to proteolytic degradation and rapid clearance in the body, leading to poor pharmacokinetic profiles. nih.govpharmainfonepal.com The introduction of non-canonical amino acids, such as 4-(3-pyridinyl)-D-phenylalanine, is a key strategy to overcome these limitations. The use of a D-amino acid configuration, in contrast to the naturally occurring L-amino acids, inherently provides resistance to proteases, which are stereospecific for L-amino acid peptide bonds. nih.govnih.gov This increased enzymatic stability can lead to a longer plasma half-life and improved bioavailability. nih.gov
The pyridinyl group of 4-(3-pyridinyl)-D-phenylalanine also contributes to refining the biophysical characteristics of peptides. Research on glucagon (B607659) analogues has demonstrated that the incorporation of pyridyl-alanine can enhance aqueous solubility and stability at neutral pH. nih.govresearchgate.net For instance, glucagon analogues containing 3-pyridyl-alanine showed superior biophysical properties and suitability for medicinal use compared to the native hormone. nih.govresearchgate.net These modifications can lead to a longer duration of action, as seen in studies with gonadotropin-releasing hormone (GnRH) antagonists incorporating D-pyridylalanine, which exhibited prolonged inhibition of luteinizing hormone release. nih.govpatsnap.com
| Modification Strategy | Observed Effect | Example Peptide/Class | Reference |
|---|---|---|---|
| Incorporation of D-amino acids | Increased resistance to enzymatic degradation | General peptide design | nih.govnih.gov |
| Substitution with Pyridyl-alanine | Enhanced aqueous solubility and stability | Glucagon analogues | nih.govresearchgate.net |
| Incorporation of D-Pyridylalanine | Increased duration of action | GnRH antagonists | nih.govpatsnap.com |
Modulation of Peptide Potency and Selectivity through Pyridinylphenylalanine Incorporation
The incorporation of 4-(3-pyridinyl)-D-phenylalanine can significantly influence the potency and receptor selectivity of a peptide. The pyridinyl ring, as an aromatic and hydrophilic element, can alter the peptide's conformation and its interaction with the target receptor. nih.govresearchgate.net By replacing natural aromatic amino acids, it is possible to fine-tune the peptide's binding affinity and functional activity.
Studies on Peptide YY (PYY) analogues have shown that the incorporation of non-natural amino acids is a successful strategy for developing highly potent and selective analogues. nih.govnih.gov For example, combining a tryptophan residue with other non-natural amino acids in PYY₃₋₃₆ resulted in analogues with high potency and selectivity for the Y₂ receptor. nih.gov Similarly, in the design of glucagon analogues, the substitution with 3-pyridyl-alanine maintained the biological properties while improving the biophysical profile. nih.govresearchgate.net This demonstrates that pyridinylphenylalanine can serve as a versatile surrogate for natural aromatic amino acids, allowing for the modulation of a peptide's pharmacological profile without compromising its primary function. nih.govresearchgate.net
| Peptide Analogue | Modification | Outcome | Reference |
|---|---|---|---|
| Glucagon | Replacement of aromatic amino acids with 3-pyridyl-alanine | Maintained biological activity with improved biophysical properties. | nih.govresearchgate.net |
| PYY₃₋₃₆ | Incorporation of non-natural amino acids | Highly potent and Y₂ receptor selective analogues. | nih.gov |
Incorporation into Receptor Agonists and Antagonists
The unique structural features of 4-(3-pyridinyl)-D-phenylalanine make it a valuable component in the design of both receptor agonists and antagonists. Its incorporation can alter the peptide's binding mode to a receptor, potentially switching its function from an antagonist to an agonist, or vice versa. nih.gov
A notable example of its use is in the development of gonadotropin-releasing hormone (GnRH) antagonists. A series of potent and long-acting GnRH antagonists were synthesized with the general formula Ac-D2Nal-D4Cpa-D3Pal -Ser-4Aph/4Amf(P)-D4Aph/D4Amf(Q)-Leu-ILys-Pro-DAla-NH₂. nih.gov The inclusion of D-3-pyridylalanine (D3Pal) at position 3 was a key feature of these antagonists, which are designed to treat hormone-dependent diseases. nih.govnih.gov In the field of opioid research, the substitution of tyrosine with novel phenylalanine analogues in opioid peptides has been shown to result in compounds with high opioid receptor binding affinity. nih.govpainphysicianjournal.com For instance, the substitution of Tyr¹ in the δ opioid antagonist TIPP with a novel phenylalanine analogue unexpectedly resulted in a potent and selective δ opioid agonist. nih.gov This highlights the profound impact that such modifications can have on the pharmacological activity of a peptide.
Design of Peptides for Specific Target Interactions (e.g., Enzyme Inhibitors)
The rational design of peptide-based inhibitors often involves the incorporation of non-canonical amino acids to enhance binding to the active site of an enzyme and to improve stability. nih.govnih.govresearchgate.net 4-(3-pyridinyl)-D-phenylalanine can be strategically employed in the design of enzyme inhibitors due to its unique structural and electronic properties.
Research has suggested that enantiomerically pure pyridylalanine derivatives, once incorporated into peptide sequences, could act as novel substrates or inhibitors for enzymes like elastase from Pseudomonas aeruginosa. researchgate.net This enzyme is implicated in nosocomial infections, making its inhibition a significant therapeutic goal. researchgate.net The design of such inhibitors often relies on mimicking the transition state of the enzyme's natural substrate or by introducing functionalities that can form strong interactions with the enzyme's active site residues. The pyridinyl group can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can contribute to the potent and selective inhibition of a target enzyme. The development of dipeptidyl peptidase IV (DPP-IV) inhibitors has also seen the use of β-substituted phenylalanine derivatives to achieve high potency and selectivity. researchgate.net
Strategies for Introducing Novel Characteristics into Proteins via Non-Canonical Amino Acid Incorporation
The incorporation of non-canonical amino acids like 4-(3-pyridinyl)-D-phenylalanine into proteins is achieved through techniques such as "genetic code expansion". nih.govdntb.gov.uanih.govh1.co This involves the use of an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery. This pair recognizes a unique codon, typically a stop codon like TAG (amber), and inserts the non-canonical amino acid at the corresponding position in the protein sequence. nih.govnih.govh1.co
This strategy allows for the site-specific introduction of novel chemical functionalities into proteins, thereby expanding their chemical and biological properties beyond what is possible with the 20 canonical amino acids. nih.govnih.gov For example, the incorporation of p-iodo-L-phenylalanine has been used to facilitate protein structure determination through X-ray crystallography. nih.govh1.co Other unnatural amino acids have been used to create proteins with novel catalytic activities, to probe protein-protein interactions, or to attach fluorescent labels for imaging studies. nih.gov The ability to introduce a pyridinyl group at a specific site on a protein opens up possibilities for creating novel metal-binding sites, altering protein folding and stability, and designing proteins with new ligand-binding specificities.
Advanced Research and Derivatization Strategies
Chemical Modifications and Functionalization of the Pyridinyl Moiety
The pyridinyl moiety of n-Fmoc-4-(3-pyridinyl)-d-phenylalanine is a key site for chemical modification, allowing for the introduction of diverse functional groups that can tailor the properties of the resulting peptides. The nitrogen atom within the pyridine (B92270) ring provides a reactive handle for various chemical transformations.
One of the most direct modifications is N-alkylation , which converts the neutral pyridine into a positively charged N-alkylpyridinium salt. nih.govnih.gov This reaction typically proceeds by treating the pyridinyl-containing peptide with an alkyl halide. The introduction of a positive charge can significantly alter the solubility, electrostatic interaction profile, and biological activity of the peptide. A recent study demonstrated a novel and chemoselective method for the late-stage N-alkylation of pyridyl-alanine (Pal) residues within peptides, both in solution and on solid-phase, highlighting the feasibility of this approach for creating functionally diverse and stable conjugates. nih.gov
Another powerful strategy for functionalizing the pyridinyl ring is through metal-catalyzed cross-coupling reactions . The Suzuki-Miyaura coupling, for instance, is a widely used method for forming carbon-carbon bonds. acs.orgwikipedia.orgorganic-chemistry.org If the pyridinyl moiety is first halogenated (e.g., bromo- or iodo-substituted), it can be coupled with a wide range of boronic acids to introduce new aryl, heteroaryl, or alkyl groups. acs.orgwikipedia.org This approach allows for the synthesis of complex, poly-aromatic structures integrated into the peptide side chain. rsc.org Such modifications can be used to create sophisticated molecular scaffolds or to probe interactions with biological targets. The versatility of these reactions provides a platform for generating extensive chemical diversity from a single peptide sequence.
| Modification Strategy | Reagents/Conditions | Resulting Functional Group | Potential Impact on Peptide |
| N-Alkylation | Alkyl halides (e.g., CH₃I, benzyl (B1604629) bromide) | N-Alkylpyridinium salt | Introduces a permanent positive charge; modifies solubility and electrostatic interactions. nih.govnih.gov |
| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids, Palladium catalyst, Base | Biaryl or vinyl-pyridinyl moiety | Increases structural complexity and hydrophobicity; creates extended π-systems. acs.orgrsc.org |
| N-Oxidation | Oxidizing agents (e.g., m-CPBA) | Pyridine N-oxide | Alters electronic properties and hydrogen bonding capacity of the ring. |
Conjugation of this compound-Containing Peptides with Other Biomolecules
The unique chemical properties of the pyridinyl group can be leveraged for the stable and selective conjugation of peptides to other biomolecules, such as proteins, oligonucleotides, or lipids. This conjugation is crucial for applications like targeted drug delivery, diagnostics, and the creation of multifunctional biomaterials.
A primary method involves the formation of pyridyl disulfide linkages. The pyridinyl moiety can be converted into a thiol-reactive group. For example, by reacting it with a suitable reagent, a pyridyl disulfide can be installed, which then readily reacts with free thiol groups (such as those on cysteine residues of a protein) to form a stable, yet reducible, disulfide bond. acs.orgresearchgate.net This strategy is particularly useful for intracellular drug delivery, as the disulfide bond can be cleaved in the reducing environment of the cell, releasing the conjugated cargo. acs.org
Furthermore, the N-alkylation reaction described previously can be adapted for conjugation. nih.gov By using a bifunctional alkylating agent that also contains a reactive group for another biomolecule, the pyridinyl moiety can serve as an anchor point. A recent report demonstrated that the N-alkylation of pyridyl-alanine is a chemoselective process that can be performed on solid-phase, making it an efficient method for producing peptide conjugates. nih.gov This approach was used to enhance the antiproliferative activity of a p53 peptide by conjugating it to an RGD peptide, showcasing its therapeutic potential. nih.gov
Orthogonal bioconjugation refers to chemical reactions that can occur in the presence of numerous other functional groups without cross-reactivity, a concept vital for complex biological systems. nih.govacs.orgwikipedia.org While the pyridinyl group itself can be used for direct conjugation, peptides containing this compound can also be modified using a suite of established orthogonal techniques by functionalizing other parts of the peptide.
Common bioorthogonal reactions include:
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient "click" reaction between an azide (B81097) and a terminal alkyne. nih.gov
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free version of the click reaction using strained cyclooctynes. acs.org
Staudinger Ligation: The reaction of an azide with a specifically engineered phosphine (B1218219) to form a stable amide bond. nih.govyoutube.com
Inverse-Electron-Demand Diels-Alder (IEDDA): An extremely fast reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene). acs.org
To utilize these methods, a peptide containing the 4-(3-pyridinyl)-d-phenylalanine residue would be synthesized with an additional orthogonal handle, such as an N-terminal azide or a lysine (B10760008) residue modified with an alkyne. This allows for the specific attachment of a biomolecule bearing the complementary reactive group, while the pyridinyl moiety remains available for other modifications or for its inherent biological function. This dual-functionalization capacity enables the construction of highly complex and multifunctional peptide systems. For instance, a recent study demonstrated the possibility of dual labeling by combining N-alkylation of a pyridyl handle with modification of a cysteine handle in the same peptide chain. nih.gov
| Conjugation Technique | Reactive Groups | Key Features | Orthogonality |
| Pyridyl Disulfide Exchange | Pyridyl disulfide + Thiol (e.g., Cysteine) | Forms a reducible disulfide bond; useful for intracellular release. acs.org | Moderate; requires a unique thiol on the target biomolecule. |
| Pyridyl N-Alkylation | Pyridine + Alkyl Halide | Forms a stable, charged linkage; chemoselective. nih.gov | High; pyridine nitrogen is uniquely reactive under these conditions. |
| SPAAC (Click Chemistry) | Azide + Strained Alkyne | Copper-free, highly bioorthogonal, good kinetics. acs.org | Very High; Azides and alkynes are abiotic functional groups. |
| IEDDA | Tetrazine + trans-Cyclooctene | Extremely fast reaction rates, highly bioorthogonal. acs.org | Very High; Tetrazines and strained alkenes are abiotic. |
Self-Assembly Phenomena of Peptides Containing this compound
The self-assembly of short peptides into well-defined nanostructures is a field of intense research, with applications in tissue engineering, drug delivery, and materials science. Peptides containing an N-terminal Fmoc group are particularly known for their ability to self-assemble into structures like nanofibers, ribbons, and hydrogels. nih.govresearchgate.net This process is primarily driven by a combination of non-covalent interactions: π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones, which often leads to the formation of β-sheet secondary structures. nih.gov
The incorporation of this compound into a peptide sequence introduces several factors that influence self-assembly:
Aromatic Interactions: Like standard phenylalanine, the pyridinyl-phenyl side chain can participate in π-π stacking with other aromatic residues and the Fmoc groups, contributing to the stability of the assembly. nih.gov
Polarity and Hydrogen Bonding: The nitrogen atom in the pyridinyl ring introduces polarity and can act as a hydrogen bond acceptor. This can alter the interactions with the solvent (water) and between peptide molecules, potentially affecting the morphology and stability of the resulting nanostructures compared to purely hydrophobic analogues like Fmoc-phenylalanine. nih.gov
pH-Responsiveness: The pyridinyl group is basic (pKa ≈ 5.2 for pyridine) and will become protonated and positively charged under acidic conditions. This introduction of electrostatic repulsion would likely disrupt or prevent self-assembly, making peptides containing this residue pH-responsive. This property could be exploited to trigger the disassembly of a nanostructure and release an encapsulated cargo in response to a local acidic environment, such as in tumor tissues or endosomes. nih.gov
Several spectroscopic techniques are essential for characterizing the self-assembly process and the final structures of peptides containing this compound.
Fluorescence Spectroscopy: The Fmoc group is intrinsically fluorescent. Changes in its emission spectrum, such as the appearance of an excimer peak, can indicate π-π stacking and aggregation of the Fmoc moieties, providing a sensitive probe for the onset of self-assembly. nih.gov The intrinsic fluorescence of aromatic side chains can also be monitored for changes upon aggregation. acs.org
Circular Dichroism (CD) Spectroscopy: CD is used to determine the secondary structure of the peptide backbone within the assembly. A characteristic signal, such as a minimum around 218 nm, is indicative of β-sheet formation, which is a common motif in the self-assembly of Fmoc-peptides. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to analyze hydrogen bonding. The position of the amide I band (around 1600-1700 cm⁻¹) can distinguish between random coil structures and ordered β-sheets (typically around 1630 cm⁻¹), confirming the formation of intermolecular hydrogen bonds that stabilize the assembly. researchgate.net
Molecular modeling, particularly molecular dynamics (MD) simulations, provides invaluable atomistic insight into the self-assembly process. By simulating the interactions between multiple peptide molecules in a solvent, researchers can visualize how they organize and identify the key driving forces.
For peptides containing this compound, MD simulations could be used to:
Predict the most stable arrangement of the molecules, such as parallel or antiparallel β-sheets.
Simulate the effect of pH by protonating the pyridinyl nitrogen and observing how the resulting electrostatic repulsion affects the structure.
Application in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry, particularly the synthesis of peptide libraries on a solid phase, is a cornerstone of modern drug discovery and materials science. nih.govyoutube.com The use of unnatural amino acids is a powerful strategy to expand the chemical diversity of these libraries far beyond what is possible with the 20 proteinogenic amino acids. sigmaaldrich.comcpcscientific.comdurham.ac.uk
This compound is an ideal candidate for inclusion in peptide library synthesis using standard Fmoc-based solid-phase peptide synthesis (SPPS). springernature.com Its Fmoc protecting group makes it directly compatible with the most common SPPS protocols. By incorporating this building block at various positions within a peptide sequence, a library can be generated where each member possesses the unique properties of the pyridinyl moiety.
The benefits of including this amino acid in a combinatorial library include:
Structural Diversity: The pyridinyl-phenyl group introduces a distinct size, shape, and electronic profile compared to natural aromatic amino acids like phenylalanine or tyrosine.
Enhanced Binding Capabilities: The pyridinyl nitrogen can act as a hydrogen bond acceptor, and in its protonated state, it can form strong electrostatic or cation-π interactions, potentially leading to tighter and more specific binding to biological targets.
"Library from Library" Potential: A synthesized library containing the pyridinyl-phenylalanine residue can be treated as a platform for further diversification. Post-synthesis modification of the pyridinyl ring across the entire library (e.g., via N-alkylation) can rapidly generate a second, more complex library of pyridinium-containing peptides. nih.gov
This approach allows for the efficient exploration of a vast chemical space to identify peptides with novel functions, such as enzyme inhibitors, receptor agonists/antagonists, or cell-penetrating peptides.
| Advantage | Description | Relevance to Library Synthesis |
| Expanded Chemical Space | Introduces a heterocyclic, aromatic side chain not found in nature. sigmaaldrich.com | Increases the probability of discovering novel peptide leads with desired activities. |
| Novel Interaction Modes | The pyridinyl group can engage in hydrogen bonding and cation-π interactions. | Can lead to improved binding affinity and selectivity for target proteins or receptors. |
| pH-Responsiveness | The basic pyridinyl group allows for pH-triggered conformational changes. | Enables screening for peptides whose activity or binding is modulated by pH. |
| Post-Synthesis Derivatization | The pyridinyl moiety can be chemically modified after peptide synthesis. nih.gov | Allows for the rapid generation of secondary libraries with additional complexity and charge. |
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes for Pyridylphenylalanine Derivatives
The synthesis of complex unnatural amino acids like pyridylphenylalanine derivatives remains a challenging area in medicinal chemistry. nih.gov Current manufacturing processes often involve multi-step sequences that can be inefficient and costly. Future research is focused on developing more streamlined and sustainable synthetic methods.
Key research goals in this area include:
Metallocatalytic Cross-Coupling: Innovations in palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are central to forming the biaryl bond between the phenyl and pyridinyl rings. Future work aims to develop catalysts that are more active, stable, and tolerant of diverse functional groups, thereby improving yields and reducing purification challenges.
Asymmetric Synthesis: Achieving high enantioselectivity to produce the desired D-enantiomer is critical. Research is ongoing to discover novel chiral catalysts and auxiliaries that can direct the stereochemistry of the molecule with greater precision and efficiency than existing methods. nih.gov
Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic routes. This includes exploring metal-free catalytic systems, using safer solvents, and designing processes that minimize waste. nih.gov Biocatalytic pathways, which use enzymes to perform specific chemical transformations, are a particularly promising green alternative, though significant development is needed to create enzymes suitable for producing highly modified amino acids like pyridylphenylalanine. nih.gov
Table 1: Comparison of Synthetic Approaches for Phenylalanine Derivatives
| Synthetic Method | Advantages | Challenges & Future Directions |
|---|---|---|
| Classical Methods (e.g., Rodionow-Johnson) | Well-established for basic structures. nih.gov | Often produces by-products; limited scope for complex derivatives. nih.gov |
| Metallocatalytic Cross-Coupling | High versatility for creating aryl-aryl bonds. | Catalyst cost and stability; removal of metal residues from the final product. |
| Asymmetric Synthesis | Provides access to enantiomerically pure compounds. nih.gov | Development of highly selective catalysts for complex substrates. nih.gov |
| Biocatalysis | High enantioselectivity; environmentally friendly ("green"). nih.gov | Enzyme discovery and engineering; limited substrate scope and reaction conditions. nih.gov |
Expanding the Scope of N-Fmoc-4-(3-pyridinyl)-D-phenylalanine in Drug Discovery
The incorporation of unnatural amino acids into peptides is a powerful strategy for developing new drugs with improved properties. This compound is a valuable building block in this context due to the unique characteristics of the pyridyl group. chemimpex.com
The pyridinyl moiety offers several advantages for drug design:
Modulation of Physicochemical Properties: The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor and imparts a degree of polarity and basicity. This can be used to fine-tune a peptide's solubility, membrane permeability, and binding interactions with its biological target.
New Binding Interactions: The pyridine ring can engage in different non-covalent interactions compared to a standard phenyl ring, including cation-π interactions and metal coordination. This allows for the design of peptides with enhanced affinity and selectivity for specific receptors or enzymes.
Metabolic Stability: Peptides containing D-amino acids and other unnatural residues are often more resistant to degradation by proteases, leading to a longer half-life in the body.
Future research will likely focus on incorporating this amino acid into a wide range of therapeutic peptides, including enzyme inhibitors, receptor agonists/antagonists, and antimicrobial peptides, to create next-generation drug candidates.
Integration with Advanced Bioengineering Techniques
Beyond chemical peptide synthesis, emerging bioengineering techniques offer exciting possibilities for using this compound. A key area of development is the site-specific incorporation of unnatural amino acids into proteins using genetic code expansion.
This technology involves:
Engineering a Unique tRNA/aminoacyl-tRNA Synthetase Pair: A synthetase enzyme is evolved in the laboratory to exclusively recognize 4-(3-pyridinyl)-d-phenylalanine and attach it to a corresponding engineered tRNA molecule.
Genetic Encoding: The engineered tRNA is designed to read a rare or unused codon (such as the amber stop codon) in an mRNA sequence.
Protein Expression: When the gene is expressed in a host cell (like E. coli) or in a cell-free system containing the engineered components and the unnatural amino acid, the ribosome incorporates 4-(3-pyridinyl)-d-phenylalanine at the specified position in the protein sequence.
This approach could enable the production of proteins and antibodies with precisely placed pyridylphenylalanine residues. Such "bionic" proteins could have novel catalytic activities, enhanced stability, or serve as platforms for creating highly specific antibody-drug conjugates, where a cytotoxic drug is attached to the unique chemical handle provided by the pyridyl group. iris-biotech.de
Computational Design and Prediction of this compound-Containing Biomolecules
Computational modeling has become an indispensable tool for modern molecular design. researchgate.net Before undertaking complex and costly synthesis, researchers can use computational methods to predict how the inclusion of this compound will affect the behavior of a peptide or protein.
Key computational techniques include:
Docking Studies: Computational docking can model the interaction between the modified peptide and its biological target. This allows for the prediction of binding affinity and the identification of key interactions, guiding the design of more potent molecules.
Quantum Mechanics (QM) Calculations: QM methods can be used to accurately model the electronic properties of the pyridylphenylalanine residue, providing insight into its reactivity and interaction potential.
By combining these in silico approaches, scientists can rationally design biomolecules with desired properties, significantly accelerating the discovery and development process. This predictive power reduces the need for trial-and-error laboratory work and allows for a more targeted approach to creating novel therapeutics and biomaterials.
Q & A
Q. What is the primary function of the Fmoc group in n-Fmoc-4-(3-pyridinyl)-d-phenylalanine?
The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the α-amino terminus during solid-phase peptide synthesis (SPPS). It is removed under mild basic conditions (e.g., 20% piperidine in DMF), enabling sequential peptide elongation while preserving acid-sensitive side-chain protections. Recent studies highlight alternative deprotection methods in ionic liquids, which improve compatibility with sensitive residues and reduce side reactions .
Q. What standard protocols are recommended for integrating this compound into solid-phase peptide synthesis?
Standard protocols involve activating the carboxyl group with coupling reagents like HATU or DIC in the presence of a base (e.g., DIEA). Coupling efficiency is monitored via the Kaiser test. For sterically hindered residues, extended reaction times (1–2 hours) or microwave-assisted synthesis (e.g., 50°C, 30 minutes) may enhance incorporation. Post-coupling, Fmoc removal is achieved using piperidine, followed by thorough washing to prevent residual reagents from interfering with subsequent steps .
Q. How does the 3-pyridinyl substituent influence the physicochemical properties of this compound?
The 3-pyridinyl group introduces polarity due to its aromatic nitrogen, increasing solubility in polar aprotic solvents like DMF or NMP. However, this substituent may also promote π-π stacking interactions, potentially leading to aggregation during synthesis. Solvent optimization (e.g., adding chaotropic agents like urea) or backbone amide protection (e.g., pseudoproline dipeptides) can mitigate these issues .
Q. What analytical techniques are essential for confirming the identity of this compound post-synthesis?
High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is critical for verifying molecular weight and purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, particularly the stereochemistry at the D-phenylalanine center. Chiral HPLC or circular dichroism (CD) can assess enantiomeric purity, ensuring no racemization occurred during synthesis .
Q. What purification strategies are effective for this compound-containing peptides?
Reverse-phase HPLC using C18 columns with gradients of acetonitrile/water (0.1% TFA) is standard. For peptides with poor solubility, ion-pairing agents (e.g., triethylamine phosphate) or alternative solvents (e.g., DMSO) may improve resolution. Preparative HPLC is recommended for isolating high-purity fractions (>95%), followed by lyophilization to recover the final product .
Advanced Research Questions
Q. How can researchers optimize Fmoc deprotection for this compound when acid-sensitive groups are present?
Ionic liquids (e.g., [BMIM][BF₄]) provide a mild alternative to traditional piperidine/DMF mixtures. These solvents enhance deprotection efficiency at room temperature while preserving acid-labile protections (e.g., trityl or Boc groups). Kinetic studies suggest a 10-minute treatment in ionic liquids achieves >95% Fmoc removal without compromising side-chain integrity .
Q. What strategies mitigate aggregation during the synthesis of peptides containing this compound?
Microwave-assisted SPPS reduces aggregation by improving solvation and reaction kinetics. Incorporating solubilizing tags (e.g., PEGylated residues) or using pseudoproline dipeptides at aggregation-prone regions disrupts β-sheet formation. Additionally, incorporating the 3-pyridinyl group early in the sequence may leverage its polarity to enhance intermediate solubility .
Q. How does the D-configuration of phenylalanine impact protease resistance in peptides containing this compound?
D-amino acids like D-phenylalanine are resistant to proteolytic cleavage due to stereochemical incompatibility with most proteases. In pharmacokinetic studies, PEGylated peptides with D-phenylalanine exhibit extended plasma half-life (e.g., t₁/₂ = 33.68 ± 3.10 hours vs. 7.67 ± 1.36 hours for L-forms). This stability is advantageous for therapeutic peptides targeting chronic conditions .
Q. What computational methods aid in predicting the conformational effects of the 3-pyridinyl group in peptide design?
Molecular dynamics (MD) simulations using force fields like CHARMM or AMBER can model π-π interactions between the 3-pyridinyl group and aromatic side chains (e.g., tryptophan). Density functional theory (DFT) calculations predict electronic effects on hydrogen bonding and solvation. These tools guide rational design of peptides with tailored stability and binding properties .
Q. How does the 3-pyridinyl substituent influence peptide-receptor binding kinetics?
The 3-pyridinyl group can engage in hydrogen bonding via its nitrogen atom, enhancing affinity for receptors with polar binding pockets (e.g., kinase domains). Surface plasmon resonance (SPR) studies show that pyridinyl-containing peptides exhibit lower dissociation constants (Kd) compared to non-polar analogs. Competitive binding assays using isotopic labeling (e.g., ³H or ¹⁵N) further quantify interaction dynamics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
